3-[1-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide
描述
3-[1-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a piperidine ring, and a thieno[3,2-c]pyridine core
属性
IUPAC Name |
3-[1-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O4S/c1-15(2)25-20(31)12-13-29-22(33)16-8-4-6-10-18(16)30-23(29)27-28-24(30)35-14-21(32)26-17-9-5-7-11-19(17)34-3/h4-11,15H,12-14H2,1-3H3,(H,25,31)(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPXBMAKVCKTRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and reagents like organoboron compounds for Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
化学反应分析
Types of Reactions
3-[1-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Organoboron compounds, palladium catalysts for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学研究应用
3-[1-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
作用机制
The mechanism of action of 3-[1-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
相似化合物的比较
Similar Compounds
Substituted piperidines: These compounds share the piperidine ring structure and have similar pharmacological properties.
Thieno[3,2-c]pyridines: Compounds with this core structure are often investigated for their bioactivity and potential therapeutic applications.
Uniqueness
3-[1-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
生物活性
The compound 3-[1-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide is a member of the triazoloquinazoline class of compounds, which have garnered attention for their diverse biological activities. This article aims to synthesize existing knowledge on its biological activity, including pharmacological effects and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A triazoloquinazoline core , known for its potential in various biological applications.
- Functional groups that enhance its interaction with biological targets.
Antihistaminic Activity
Research has indicated that derivatives of triazoloquinazoline compounds exhibit significant H1-antihistaminic activity . For instance, similar compounds have shown protective effects against histamine-induced bronchospasm in animal models. The most active derivatives demonstrated efficacy comparable to established antihistamines while exhibiting lower sedation levels .
Anticancer Activity
Compounds within the triazole framework have been evaluated for their anticancer properties. Studies have shown that certain triazoloquinazoline derivatives possess cytotoxic effects against various cancer cell lines. For example, one derivative demonstrated an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells and showed activity against breast cancer cell lines with IC50 values of 27.3 μM .
The biological activities of this compound are likely mediated through several mechanisms:
- Inhibition of Histamine Receptors : By blocking H1 receptors, the compound can mitigate allergic responses.
- Induction of Apoptosis in Cancer Cells : Triazoloquinazolines may trigger apoptotic pathways in cancer cells, leading to reduced cell viability.
Study 1: Antihistaminic Effects
A series of triazoloquinazoline derivatives were tested in vivo on guinea pigs. The results indicated that these compounds protected against histamine-induced bronchospasm significantly more than the reference drug chlorpheniramine maleate .
Study 2: Anticancer Screening
In a study evaluating various derivatives against cancer cell lines, one compound exhibited potent activity against HCT-116 cells with an IC50 of 6.2 μM. Another derivative showed promising results against breast cancer cells with IC50 values below 30 μM, indicating potential for further development as anticancer agents .
Data Tables
| Activity Type | Cell Line | IC50 Value (μM) | Reference Compound |
|---|---|---|---|
| Anticancer | HCT-116 (Colon Carcinoma) | 6.2 | Cisplatin |
| Anticancer | T47D (Breast Cancer) | 27.3 | Doxorubicin |
| Antihistaminic | Guinea Pig Model | - | Chlorpheniramine Maleate |
常见问题
Q. What are the typical synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, typically starting with the formation of the triazoloquinazoline core followed by functionalization with sulfanyl and carbamoyl groups. Key steps include:
- Cyclization : Formation of the triazolo[4,3-a]quinazoline scaffold via hydrazine derivatives and carbon disulfide under basic conditions .
- Thioether linkage : Introduction of the sulfanyl group using thiourea or thiol reagents.
- Carbamoylation : Reaction with 2-methoxyphenyl carbamoyl chloride to install the terminal moiety.
Q. Optimization parameters :
- Temperature : Controlled heating (80–120°C) for cyclization to avoid side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for carbamoylation steps .
- Catalysts : Use of triethylamine or HBTU for amide bond formation .
Analytical validation : Reaction progress is monitored via TLC and HPLC, with final purity assessed by NMR (¹H/¹³C) and mass spectrometry .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR resolve structural features, such as the triazoloquinazoline core (δ 7.2–8.5 ppm for aromatic protons) and sulfanyl group (δ 3.1–3.5 ppm for -SCH2-) .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95% required for biological assays) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z ~550) .
- IR spectroscopy : Detects carbonyl stretches (1650–1750 cm⁻¹) and amide bonds (1540–1640 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Contradictions often arise from overlapping signals (e.g., aromatic protons in triazoloquinazoline vs. methoxyphenyl groups). Strategies include:
- 2D NMR : HSQC and HMBC correlate protons with carbons, resolving ambiguities in fused ring systems .
- Deuterium exchange : Identifies labile protons (e.g., -NH in carbamoyl groups) .
- Computational modeling : DFT-based chemical shift predictions validate experimental NMR assignments .
Example : A 2023 study resolved conflicting NOE signals by comparing experimental data with simulated spectra from Gaussian09 .
Q. What strategies optimize reaction yields in large-scale synthesis?
- DoE (Design of Experiments) : Systematic variation of parameters (temperature, solvent ratio, catalyst loading) identifies optimal conditions .
- Microwave-assisted synthesis : Reduces reaction time for cyclization steps (e.g., 30 minutes vs. 12 hours conventional) .
- Workup protocols : Liquid-liquid extraction (ethyl acetate/water) removes polar byproducts, improving crude yield by 15–20% .
Q. How do functional groups influence biological activity, and how can discrepancies in activity data be reconciled?
Q. Addressing discrepancies :
- Assay conditions : Variances in cell lines (e.g., HEK293 vs. HeLa) or incubation times may alter IC50 values. Standardize protocols using CLSI guidelines .
- Metabolic stability : Liver microsome assays (e.g., human vs. murine) explain species-specific activity drops .
Q. What methodologies validate target engagement in cellular assays?
- CETSA (Cellular Thermal Shift Assay) : Confirms compound binding to kinases by measuring protein thermal stability shifts .
- SPR (Surface Plasmon Resonance) : Quantifies binding kinetics (KD) for purified targets (e.g., EGFR KD ~120 nM) .
- RNAi knockdown : Correlates target gene silencing with activity loss to confirm mechanism .
Q. How can researchers address low solubility in pharmacokinetic studies?
- Formulation : Use co-solvents (PEG 400/Cremophor EL) or liposomal encapsulation .
- Prodrug design : Introduce phosphate esters at the sulfanyl group to enhance aqueous solubility .
- Salt formation : Hydrochloride salts improve bioavailability by 30–40% in rodent models .
Q. What computational tools predict off-target interactions?
- Molecular docking (AutoDock Vina) : Screens against kinase databases (e.g., KLIFS) to identify potential off-targets (e.g., ABL1, JAK2) .
- QSAR models : Predict ADMET properties using descriptors like logP and polar surface area .
- Phylogenetic analysis : Prioritizes kinases with conserved ATP-binding pockets .
Featured Recommendations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
